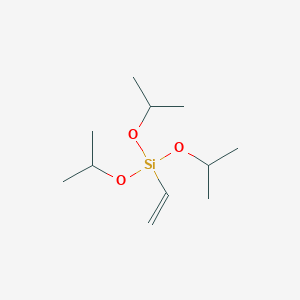

Triisopropoxy(vinyl)silane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89751. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethenyl-tri(propan-2-yloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3Si/c1-8-15(12-9(2)3,13-10(4)5)14-11(6)7/h8-11H,1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABAWBWRUSBLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Si](C=C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066299 | |

| Record name | Silane, ethenyltris(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18023-33-1 | |

| Record name | Vinyltriisopropoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18023-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, ethenyltris(1-methylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018023331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyltriisopropoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, ethenyltris(1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, ethenyltris(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri(isopropoxy)vinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Triisopropoxy(vinyl)silane: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of triisopropoxy(vinyl)silane, an organosilicon compound with significant utility in materials science and drug development. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, mechanisms of action, and practical applications of this versatile molecule. We will explore its unique bifunctional nature, which allows it to act as a molecular bridge between organic and inorganic materials, thereby enhancing the performance of a wide array of products.

Molecular Structure and Physicochemical Properties

This compound, also known as vinyltris(isopropoxy)silane, possesses a unique molecular architecture that is central to its functionality.[1] The molecule consists of a central silicon atom bonded to a vinyl group (-CH=CH2) and three isopropoxy groups (-OCH(CH3)2).[1] This dual-functionality is the cornerstone of its utility: the vinyl group is reactive towards organic polymers via polymerization, while the isopropoxy groups can be hydrolyzed to form silanol groups, which then condense to form stable siloxane bonds with inorganic substrates.[1][2]

The physical and chemical properties of this compound are summarized in the table below:

| Property | Value |

| CAS Number | 18023-33-1[1][3] |

| Molecular Formula | C11H24O3Si[1][3] |

| Molecular Weight | 232.39 g/mol [1][3] |

| Appearance | Colorless transparent liquid[1][4] |

| Boiling Point | Approximately 180-210 °C[1][5][6] |

| Density | Approximately 0.8650 - 0.926 g/cm³[2][5] |

| Refractive Index (n25D) | 1.3940 - 1.4040[5] |

| Flash Point | Approximately 45-51 °C[1][5][7] |

| Solubility | Soluble in alcohol, toluene, acetone, and benzene[5] |

Mechanism of Action: A Molecular Bridge

The primary function of this compound is to act as a coupling agent, creating a durable bond between organic and inorganic materials.[1][5] This mechanism can be understood as a two-step process involving the hydrolysis of the isopropoxy groups and the subsequent condensation with hydroxyl groups on an inorganic surface.

Hydrolysis

In the presence of moisture, the three isopropoxy groups of this compound hydrolyze to form silanol groups (Si-OH) and isopropanol as a byproduct.[1] This reaction is often catalyzed by acids or bases.[8] The rate of hydrolysis is influenced by factors such as pH, temperature, and the concentration of water.[8][9]

Caption: Hydrolysis of this compound to vinylsilanetriol.

Condensation

The newly formed silanol groups are highly reactive and can condense in two ways:

-

Intermolecular Condensation: They can react with other silanol groups to form stable siloxane bonds (Si-O-Si), leading to the formation of an oligomeric or polymeric network.[1]

-

Surface Condensation: More importantly, they can react with hydroxyl groups present on the surface of inorganic substrates like glass, metals, and silica.[5] This forms a covalent bond between the silicon atom and the inorganic surface.

Caption: Condensation of vinylsilanetriol with an inorganic substrate.

The vinyl group remains available for reaction with an organic polymer matrix, thus completing the "molecular bridge" and ensuring strong adhesion between the two dissimilar materials.[2]

Synthesis of this compound

There are two primary industrial routes for the synthesis of this compound:

Grignard Reaction

This method involves the reaction of a vinyl Grignard reagent, such as vinyl magnesium bromide, with triisopropoxy chlorosilane.[1] The reaction must be carried out under anhydrous conditions to prevent the premature hydrolysis of the reactants and products.

Experimental Protocol: Grignard Synthesis

-

Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled.

-

Reagent Preparation: Prepare the vinyl Grignard reagent (e.g., vinyl magnesium bromide) in a suitable solvent like tetrahydrofuran (THF).

-

Reaction: Triisopropoxy chlorosilane is dissolved in anhydrous THF and placed in the reaction flask. The vinyl Grignard reagent is added dropwise from the dropping funnel while maintaining the reaction temperature.

-

Workup: After the reaction is complete, the magnesium salts are filtered off.

-

Purification: The product is purified by fractional distillation under reduced pressure.

Alcoholysis of Trichlorovinylsilane

An alternative synthesis route involves the reaction of trichlorovinylsilane with isopropanol.[1] This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Alcoholysis

-

Apparatus Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet is used.

-

Reaction: Trichlorovinylsilane is dissolved in a suitable solvent. Isopropanol is added dropwise, often in the presence of an HCl scavenger like triethylamine.

-

Temperature Control: The reaction is typically refluxed at 80-90°C to drive it to completion.[1]

-

Workup: The amine hydrochloride salt is removed by filtration.

-

Purification: The final product is obtained by fractional distillation.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various research and industrial applications.

Composite Materials

In composite materials, this compound is used to improve the adhesion between an inorganic reinforcement (e.g., glass fibers, silica) and an organic polymer matrix (e.g., epoxy, polyethylene).[5] This results in composites with enhanced mechanical properties, such as tensile strength and durability, particularly in wet conditions.[5]

Adhesives and Sealants

As a coupling agent, it is widely used in the formulation of adhesives and sealants to promote adhesion to a variety of substrates, including metals, glass, and ceramics.[2] This leads to stronger and more water-resistant bonds.[2]

Coatings

In the coatings industry, this compound is used to improve the adhesion of paints and coatings to substrates.[2] It also enhances the weather and chemical resistance of the coating.[5][6] For instance, it is used in anti-corrosion and automotive coatings.[2][6]

Polymer Modification

This compound can be copolymerized or grafted onto various polymers to introduce silane functionality.[5] This is particularly useful for producing room-temperature cross-linkable polymers for applications such as wires and cables, where it improves heat resistance and electrical properties.[5][6]

Surface Modification and Biocompatibility

The ability of this compound to form stable bonds with surfaces makes it suitable for surface modification applications. In the biomedical field, it can be used to modify the surfaces of implants and cell culture substrates to enhance biocompatibility and cell adhesion.[1] It is also utilized in the development of biosensors that require stable interfaces between biological molecules and solid supports.[1]

Caption: Key application areas of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[4][7][10] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[7][11] Protective gloves and eye protection should be worn.[7][10] It is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place.[11] For detailed safety information, consult the Safety Data Sheet (SDS).[7][10]

Conclusion

This compound is a highly versatile organosilane that plays a critical role in advanced materials science. Its unique bifunctional structure enables it to effectively couple organic polymers to inorganic substrates, leading to significant improvements in material properties. From enhancing the strength of composites to improving the durability of coatings and the biocompatibility of medical devices, the applications of this compound are extensive and continue to expand. A thorough understanding of its chemical structure, reaction mechanisms, and handling requirements is essential for its effective and safe utilization in research and industrial settings.

References

- INNO SPECIALTY CHEMICALS. (n.d.). This compound: A Key Component in Advanced Materials and Coatings.

- Kerton Chemicals. (n.d.). This compound CAS 18023-33-1 For Sale.

- Acmec Biochemical. (n.d.). 18023-33-1[this compound].

- Ecopower New Materials. (2025, September 30). Ecopower this compound (Crosile-173): The Key Additive for Superior Adhesion and Exceptional Durability.

- Angene Chemical. (2021, May 1). Safety Data Sheet - this compound.

- Starshine Chemical. (n.d.). This compound.

- Jessica Chemicals. (n.d.). Vinyltriisopropoxysilane (siloxane Polymer ) CAS NO 18023-33-1.

- Chemsrc. (2025, August 22). This compound | CAS#:18023-33-1.

- Google Patents. (n.d.). US4684697A - Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups.

- ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.

- ResearchGate. (2025, August 6). Hydrolysis and condensation of silanes in aqueous solutions | Request PDF.

- ResearchGate. (2025, August 7). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy.

- MDPI. (2023, March 3). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study.

Sources

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. 18023-33-1[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. This compound | 18023-33-1 | TCI AMERICA [tcichemicals.com]

- 5. This compound CAS 18023-33-1 For Sale - Kerton Chemical [kerton-industry.com]

- 6. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. angenechemical.com [angenechemical.com]

- 11. This compound | Starshinechemical [starshinechemical.com]

An In-depth Technical Guide to Triisopropoxy(vinyl)silane (CAS 18023-33-1)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: The Molecular Bridge in Advanced Material Science

Triisopropoxy(vinyl)silane, identified by CAS number 18023-33-1, is a bifunctional organosilicon compound that serves as a critical molecular bridge between inorganic and organic materials.[1][2] Its unique structure, featuring a polymerizable vinyl group and hydrolyzable isopropoxy moieties, allows it to form durable covalent bonds at otherwise incompatible interfaces.[2][3] This guide provides a comprehensive technical overview of its chemical properties, reaction mechanisms, and applications, with a focus on the scientific principles that govern its efficacy. We will delve into its role as a coupling agent, adhesion promoter, and surface modifier, providing field-proven insights and detailed protocols for its practical application in materials science, polymer chemistry, and its emerging potential in biomedical and drug delivery systems.

Core Molecular Profile and Physicochemical Properties

This compound is a colorless liquid characterized by a silicon atom at its core.[2][4] This central atom is bound to a reactive vinyl group (-CH=CH₂) and three isopropoxy groups (-OCH(CH₃)₂).[2] This dual-functionality is the cornerstone of its utility: the vinyl group can participate in free-radical polymerization, while the isopropoxy groups can hydrolyze to form reactive silanol groups (Si-OH).[1][2]

| Property | Value | Source(s) |

| CAS Number | 18023-33-1 | [1][4] |

| Molecular Formula | C₁₁H₂₄O₃Si | [1][2][4] |

| Molecular Weight | 232.39 g/mol | [1][2][4] |

| IUPAC Name | ethenyl-tri(propan-2-yloxy)silane | [5] |

| Appearance | Colorless transparent liquid | [2][4] |

| Boiling Point | ~180-222 °C at 760 mmHg | [2][5][6] |

| Density | ~0.87 - 0.9 g/cm³ | [2][5][6] |

| Flash Point | ~45 - 87 °C | [2][6] |

| Refractive Index | ~1.423 | [6] |

The Mechanism of Action: A Two-Step Interfacial Reaction

The efficacy of this compound as a coupling agent is predicated on a well-understood, two-stage reaction mechanism: hydrolysis followed by condensation.[1] This process creates a stable siloxane (Si-O-Si) network that can covalently bond to inorganic surfaces, while the vinyl group remains available to react with an organic polymer matrix.

Step 1: Hydrolysis of Isopropoxy Groups

In the presence of water, the three isopropoxy groups hydrolyze to form silanetriol (a molecule with three Si-OH groups) and isopropyl alcohol as a byproduct.[1] This reaction is the critical first step in activating the silane for surface bonding.

R-Si(OR')₃ + 3H₂O → R-Si(OH)₃ + 3R'OH (where R = vinyl group, R' = isopropyl group)

The rate of this hydrolysis is highly dependent on pH.[7][8] It is slowest at a neutral pH of 7 and increases significantly under both acidic and basic conditions.[7][8][9] For most surface treatment applications, acidic conditions (pH 3-5) are preferred.[8][10] This is a crucial experimental choice: acidic catalysis effectively accelerates the formation of silanol groups while simultaneously slowing the rate of self-condensation, thereby maximizing the concentration of reactive Si-OH species available for bonding to the substrate.[8][10]

Step 2: Condensation and Covalent Bond Formation

The newly formed silanol groups are highly reactive. They can undergo two primary condensation reactions:

-

Intermolecular Condensation: Two silanol molecules react with each other to form a stable siloxane bond (Si-O-Si), releasing a molecule of water. This process leads to the formation of oligomeric silane structures in solution.[11]

-

Surface Condensation: The silanol groups react with hydroxyl groups present on the surface of inorganic substrates like glass, silica, or metals (M-OH).[4] This forms a strong, covalent M-O-Si bond, effectively anchoring the silane to the inorganic surface.[12]

Simultaneously, the vinyl group of the anchored silane remains oriented away from the surface, ready to participate in polymerization with a resin matrix.[2] This creates a durable, chemically-bonded interface where mechanical stress can be efficiently transferred from the organic polymer to the inorganic substrate.[13]

Caption: Mechanism of this compound as a coupling agent.

Key Applications and Field-Proven Insights

The dual reactivity of this compound makes it a versatile component in numerous advanced material applications.

Adhesion Promoter in Coatings, Adhesives, and Sealants

As an adhesion promoter, the silane is typically added as a dilute primer or an integral blend in a formulation.[14] It dramatically improves the bond between organic coatings and inorganic substrates like glass and metal.[12][13] This enhanced adhesion translates to superior durability, weatherability, and resistance to moisture ingress at the interface, preventing delamination.

Field Insight: When formulating a silane-containing system, the choice between a primer and an integral blend is critical. A primer application is often more efficient for adhesion promotion, as it concentrates the silane at the interface where it is needed most.[14] However, an integral blend can be more practical for manufacturing and also contributes to cross-linking within the bulk polymer, improving cohesive strength.[14]

Coupling Agent in Composites

In fiber-reinforced or mineral-filled composites, this compound improves the interfacial adhesion between the filler (e.g., glass fibers, silica) and the polymer matrix (e.g., polyester, polyethylene).[4][15] This leads to a significant enhancement in the mechanical properties of the composite, such as tensile strength and impact resistance, particularly in wet or humid conditions.[4]

Quantitative Impact on Adhesion: A study evaluating silane treatment on titanium surfaces demonstrated a profound increase in shear bond strength with a composite resin. The blend containing vinyltriisopropoxysilane exhibited significantly higher adhesion compared to the untreated control group.

| Surface Treatment | Mean Shear Bond Strength (MPa) | Standard Deviation |

| Non-silanized (Control) | 4.8 | 2.1 |

| Vinylsilane Blend in 2-Propanol | 11.3 | 3.6 |

Surface Modification of Nanomaterials

The principles of silane chemistry are directly applicable to nanotechnology for modifying the surfaces of nanoparticles, such as mesoporous silica (MSN).[16][17] Functionalizing MSNs with silanes can alter their surface properties (e.g., hydrophobicity) and introduce reactive groups for further conjugation.

Relevance to Drug Development: Surface modification of nanocarriers is a cornerstone of modern drug delivery. While direct use of this compound is still an emerging area, analogous silanes are used to functionalize silica nanoparticles for controlled drug adsorption and release.[18] For example, modifying a mesoporous material with a silane can change the dominant drug adsorption mechanism from simple physisorption to stronger, chemically influenced interactions, thereby altering the drug release kinetics.[18] The vinyl group on this compound offers a versatile handle for "click" chemistry or polymerization, allowing for the attachment of targeting ligands, stealth polymers (like PEG), or stimuli-responsive gates, making it a compound of high interest for developing next-generation drug delivery systems.[16]

Experimental Protocols and Characterization

Protocol: Surface Modification of Silica Nanoparticles

This protocol is adapted from established methods for silanization and provides a robust framework for researchers.[16] The causality behind each step is explained to ensure experimental integrity.

Objective: To covalently graft this compound onto the surface of silica nanoparticles (SNPs).

Materials:

-

Silica Nanoparticles (SNPs)

-

This compound (CAS 18023-33-1)

-

Ethanol (anhydrous)

-

Deionized Water

-

Acetic Acid (for pH adjustment)

Procedure:

-

Nanoparticle Dispersion: Disperse a known quantity of SNPs in anhydrous ethanol to a concentration of 5 mg/mL. Use bath sonication for at least 15 minutes to ensure a homogenous, aggregate-free suspension.

-

Causality: A well-dispersed solution is critical to ensure uniform access to the nanoparticle surfaces for consistent silanization.

-

-

Pre-hydrolysis of Silane: In a separate vessel, prepare a 2% (v/v) solution of this compound in a 95:5 ethanol:water mixture. Adjust the pH of this solution to ~4.5 using acetic acid. Allow this solution to stir for 1 hour.

-

Grafting Reaction: Add the pre-hydrolyzed silane solution to the SNP dispersion. The weight ratio of SNP to silane can be varied (e.g., 1:0.05 to 1:0.2) to control grafting density. Allow the mixture to stir at room temperature for 12-24 hours.

-

Causality: This extended reaction time allows for the diffusion of the activated silane and its condensation onto the hydroxyl groups of the silica surface.

-

-

Purification: Isolate the surface-modified nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes). Discard the supernatant, which contains unreacted silane and byproducts.

-

Washing: Re-disperse the nanoparticle pellet in fresh ethanol and repeat the centrifugation process. Perform this washing step three times.

-

Causality: Thorough washing is essential to remove any physisorbed silane, ensuring that subsequent characterization and applications are based solely on the covalently grafted layer.

-

-

Final Dispersion: Re-disperse the final, purified vinyl-functionalized SNPs in the desired solvent for storage or further use.

Caption: Workflow for surface modification of silica nanoparticles.

Analytical Characterization

Verifying the successful synthesis and grafting of this compound is crucial. A multi-technique approach provides a self-validating system.

| Technique | Expected Result & Interpretation | Source(s) |

| FT-IR Spectroscopy | For pure silane: A strong Si-O-C stretch is observed around 1080 cm⁻¹. For modified surfaces: Disappearance of the Si-O-C band and the appearance of a broad Si-O-Si network band (~1055 cm⁻¹) and potentially a weak Si-OH band (~890 cm⁻¹) confirms hydrolysis and condensation. The C=C vinyl stretch remains (~1635 cm⁻¹). | [2] |

| ¹H NMR | Vinyl protons (CH₂=CH-) typically resonate as a multiplet between δ 5.7–6.2 ppm. Isopropoxy methyl protons (-CH(CH₃)₂) appear as a doublet around δ 1.0–1.2 ppm. | [2] |

| ²⁹Si NMR | Can be used to monitor the kinetics of hydrolysis and condensation by tracking the chemical shifts as T⁰ (unhydrolyzed) species convert to T¹, T², and T³ (progressively condensed) species. | [3][7][11] |

| Thermogravimetric Analysis (TGA) | Used to quantify the amount of silane grafted onto a non-combustible substrate like silica. The weight loss corresponding to the decomposition of the organic vinyl and isopropoxy-derived groups is measured. |

Safety and Handling

This compound is a flammable liquid and vapor.[16][19] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[19] Standard personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, must be worn.[16] Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][19] In case of contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[16]

Conclusion and Future Outlook

This compound is a powerful and versatile molecule whose value lies in its fundamental ability to chemically unite the organic and inorganic worlds. Its well-understood hydrolysis and condensation chemistry provides a reliable platform for creating robust interfaces in a wide array of materials, from industrial coatings and composites to advanced nanomaterials. For researchers in drug development, the true potential of this silane lies in its capacity for surface modification. The vinyl group serves as a reactive anchor for conjugating biologically active molecules, making it a prime candidate for the design of sophisticated, functionalized drug delivery vehicles. As material science and medicine continue to converge, the role of such molecular bridges will undoubtedly become even more critical.

References

- Abdel-Dakhel, A. M., El-Ghazawy, R. A., & Selim, M. M. (2020). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 12(9), 1937.

- Lastumäki, T. M., Lassila, L. V. J., & Vallittu, P. K. (2003). The effect of a 3-methacryloxypropyltrimethoxy-silane and vinyltriisopropoxysilane blend andtris(3- trimethoxysilylpropyl)isocy on the adhesion of composite resin to titanium. Dental Materials, 19(6), 524-531.

- Indumathy, B., Sathiyanathan, P., Prasad, G., Reza, M. S., & Kim, H. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2530.

- Abdelmouleh, M., Boufi, S., Belgacem, M. N., & Dufresne, A. (2004). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Journal of Applied Polymer Science, 93(4), 1887-1897.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Strong Bonds: Vinyltriisopropoxysilane in Polymer Applications.

- Savard, C., Blanchard, F., & Chabot, B. (2006). Hydrolysis and condensation of silanes in aqueous solutions. Journal of Sol-Gel Science and Technology, 37(1), 21-28.

- SiSiB SILICONES. (n.d.). How To Use A Silane Adhesion Promoter.

- Chemsrc. (n.d.). This compound | CAS#:18023-33-1.

- Al-Juhani, A. A., & El-Sayed, A. M. (2018). Surface Modification of Fumed Silica Nanoparticles with a Methacryloxypropyltrimethoxy Silane Coupling Agent and the Effect of Nanoparticles Surface Treatment on the In-situ Polymerization of Styrene - Butyl Acrylate. International Journal of Polymer Science, 2018, 1-10.

- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.

- Zhang, L., Chang, Z., & Li, D. (2012). The Surface Modification of Silica with Vinyltriethoxysilane. Advanced Materials Research, 554-556, 1033-1037.

- Kerton Chemicals. (n.d.). This compound CAS 18023-33-1 For Sale.

- Armutlulu, A., Gonzalez-Garcia, Y., & Gonzalez, S. (2012). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. International Journal of Adhesion and Adhesives, 37, 35-43.

- Vallet-Regí, M., Rámila, A., del Real, R. P., & Pérez-Pariente, J. (2001). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. Journal of Materials Chemistry, 11(2), 559-563.

- Al-Oqla, F. M., & Omar, M. S. (2012). Improvement of the Interfacial Adhesion Between Fiber and Matrix. Fibers and Polymers, 13(7), 884-890.

Sources

- 1. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS 18023-33-1 For Sale - Kerton Chemical [kerton-industry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | CAS#:18023-33-1 | Chemsrc [chemsrc.com]

- 7. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dakenchem.com [dakenchem.com]

- 13. specialchem.com [specialchem.com]

- 14. How To Use A Silane Adhesion Promoter – SiSiB SILICONES [sisib.biz]

- 15. researchgate.net [researchgate.net]

- 16. broadpharm.com [broadpharm.com]

- 17. researchgate.net [researchgate.net]

- 18. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Introduction: The Molecular Bridge in Advanced Materials

An In-depth Technical Guide to the Synthesis of Triisopropoxy(vinyl)silane

This compound (CAS No. 18023-33-1), a bifunctional organosilicon compound with the molecular formula C₁₁H₂₄O₃Si, stands as a critical component in the formulation of advanced materials.[1] Its unique molecular architecture, featuring a polymerizable vinyl group and three hydrolyzable isopropoxy groups, allows it to function as a molecular bridge between inorganic and organic materials.[2] This dual reactivity makes it an indispensable coupling agent, crosslinking agent, and adhesion promoter in a myriad of applications, from high-performance composites and sealants to sophisticated coatings and polymer synthesis.[3][4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary synthetic routes to this compound. It moves beyond simple procedural descriptions to elucidate the underlying chemical principles, justify experimental choices, and provide actionable protocols grounded in scientific integrity.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct chemical pathways. The choice of method often depends on factors such as scale, available starting materials, and desired purity. The three predominant strategies are the alcoholysis of a vinylchlorosilane precursor, the Grignard coupling reaction, and the direct hydrosilylation of acetylene.

Caption: Overview of primary synthetic routes to this compound.

Method 1: Alcoholysis of Vinyltrichlorosilane

This method is one of the most direct and widely used industrial processes for producing this compound. It relies on the nucleophilic substitution of the chloro groups on vinyltrichlorosilane with isopropoxy groups.

Causality and Scientific Rationale: The reaction proceeds because the oxygen atom in isopropanol acts as a nucleophile, attacking the electrophilic silicon atom of vinyltrichlorosilane. The silicon-chlorine bond is highly polarized and susceptible to such attacks. Three equivalents of isopropanol are required to replace all three chlorine atoms. A key challenge is managing the hydrogen chloride (HCl) gas that is liberated as a byproduct.[6][7] If not removed, HCl can catalyze undesirable side reactions, including the cleavage of the newly formed Si-O-C bonds. Therefore, the reaction is typically conducted under a flow of inert gas (e.g., nitrogen) to drive off the HCl or in the presence of an HCl scavenger, such as a tertiary amine (e.g., triethylamine), which forms a stable salt.[1]

Experimental Protocol: Alcoholysis Route

Objective: To synthesize this compound from vinyltrichlorosilane and isopropanol.

Materials:

-

Vinyltrichlorosilane (CH₂=CHSiCl₃), 97%

-

Anhydrous Isopropanol (i-PrOH)

-

Anhydrous Toluene (or other high-boiling inert solvent)

-

Triethylamine (optional, as HCl scavenger)

-

Nitrogen gas (high purity)

-

Standard reflux glassware with a dropping funnel, condenser, and magnetic stirrer

Procedure:

-

System Preparation: Assemble the reaction apparatus and thoroughly flame-dry it under a stream of nitrogen to ensure all components are free of moisture. Maintain a positive nitrogen atmosphere throughout the reaction.

-

Reagent Charging: In the reaction flask, charge anhydrous toluene (250 mL) and vinyltrichlorosilane (1.0 mol, 161.5 g). Cool the mixture to 0-5 °C using an ice bath.

-

Slow Addition: In a dropping funnel, place a solution of anhydrous isopropanol (3.1 mol, 186.3 g) and triethylamine (3.1 mol, 313.7 g, if used) in toluene (150 mL).

-

Reaction: Add the isopropanol solution dropwise to the stirred vinyltrichlorosilane solution over 2-3 hours, maintaining the temperature below 10 °C. The formation of triethylamine hydrochloride will be observed as a white precipitate.

-

Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux for 2 hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature. If a scavenger was used, filter the mixture to remove the triethylamine hydrochloride precipitate. Wash the filtrate with small portions of anhydrous toluene.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product is then purified by fractional distillation under vacuum (e.g., boiling point approx. 210-222 °C at atmospheric pressure, significantly lower under vacuum) to yield pure this compound.[1][8]

Self-Validation:

-

In-process: Monitor the reaction progress by GC to check for the disappearance of the vinyltrichlorosilane starting material.

-

Final Product: Confirm the identity and purity of the distilled product using ¹H NMR, FTIR, and GC analysis. Purity should typically be ≥99%.[1]

Caption: Experimental workflow for the alcoholysis synthesis method.

Method 2: Grignard Coupling Reaction

This classic organometallic approach builds the crucial Si-C bond through the reaction of a vinyl Grignard reagent with a suitable triisopropoxy-substituted silicon electrophile.[1]

Causality and Scientific Rationale: The Grignard reagent, typically vinylmagnesium bromide, acts as a potent carbon nucleophile. The reaction requires a silicon precursor with a good leaving group, such as triisopropoxychlorosilane. The primary challenge of this method is the extreme sensitivity of Grignard reagents to moisture and protic sources.[9][10] All reagents, solvents (typically THF or diethyl ether), and glassware must be scrupulously anhydrous to prevent quenching the Grignard reagent and ensure a high yield. This method is often favored for smaller-scale laboratory syntheses where high purity is paramount.

Experimental Protocol: Grignard Route

Objective: To synthesize this compound via Grignard coupling.

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Triisopropoxychlorosilane (prepared separately or sourced)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal, for initiation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas

Procedure:

-

Grignard Formation: In a flame-dried, three-necked flask under argon, place magnesium turnings (1.1 mol) and a small crystal of iodine. Add a small portion of a solution of vinyl bromide (1.0 mol) in anhydrous THF. Gentle heating may be required to initiate the reaction (disappearance of iodine color). Once initiated, add the remaining vinyl bromide solution dropwise to maintain a gentle reflux. After addition, stir for 1 hour at room temperature to ensure complete formation of vinylmagnesium bromide.

-

Coupling Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of triisopropoxychlorosilane (0.9 mol) in anhydrous THF dropwise, keeping the temperature below 10 °C.

-

Completion: After the addition, allow the mixture to warm to room temperature and stir for an additional 4-6 hours or overnight.

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NH₄Cl. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Drying and Purification: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The resulting crude product is then purified by vacuum distillation.[1]

Caption: Simplified mechanism for the Grignard synthesis route.

Purification and Analytical Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to ensure it meets the standards for research or industrial applications.

-

Purification: Fractional distillation under reduced pressure is the gold standard for purifying this compound.[1] This technique effectively separates the high-boiling product from lower-boiling solvents, unreacted starting materials, and non-volatile impurities while preventing thermal degradation.

-

Analytical Validation: A suite of analytical techniques is employed to confirm the structure and assess the purity of the final product.

| Parameter | Technique | Expected Result / Observation | Reference |

| Identity | ¹H NMR | Multiplet at δ 5.7–6.2 ppm (vinyl protons); Multiplet at δ 1.0–1.2 ppm (isopropoxy methyls). | [1] |

| Identity | FTIR | Strong absorbance around 1080 cm⁻¹ corresponding to the Si-O-C stretch. | [1] |

| Purity | Gas Chromatography (GC) | Single major peak with an area percentage of ≥99%. | [1] |

| Water Content | Karl Fischer Titration | ≤0.05% H₂O, confirming anhydrous nature. | [1] |

Safety, Handling, and Waste Management

The synthesis of this compound involves hazardous materials that demand strict safety protocols.

-

Precursor Hazards: Vinyltrichlorosilane is highly flammable, corrosive, and reacts violently with water to release toxic and corrosive HCl gas.[6][11] All manipulations must be performed in a well-ventilated fume hood. Grignard reagents are pyrophoric and water-reactive.

-

General Precautions: The use of an inert atmosphere (nitrogen or argon) is mandatory to prevent reactions with atmospheric moisture.[12] All glassware must be oven or flame-dried prior to use. Personal Protective Equipment (PPE) is non-negotiable and must include a flame-resistant lab coat, chemical-resistant gloves, and full eye protection (goggles and face shield).[13][14]

-

Waste Management: Acidic byproducts like HCl must be neutralized. For instance, HCl gas can be scrubbed through an alkaline solution (e.g., NaOH).[1] Quenching of reactive reagents should be done slowly and under controlled temperature conditions.

Conclusion

The synthesis of this compound is achievable through several robust methods, primarily the alcoholysis of vinyltrichlorosilane and Grignard coupling. The alcoholysis route is often preferred for larger-scale production due to its directness, while the Grignard method offers precision for lab-scale synthesis. Successful and safe synthesis hinges on a thorough understanding of the reaction mechanisms, meticulous control of reaction conditions—particularly the exclusion of moisture—and adherence to rigorous safety protocols. The purified product, validated by standard analytical techniques, serves as a high-quality building block for innovation in materials science.

References

- Stereoselective synthesis of vinylsilanes via copper-catalyzed silylation of alkenes with silanes. Chemical Communications (RSC Publishing).

- Silane. University of California, Santa Barbara, Environmental Health & Safety.

- Silane Chemical | ZMsilane. ZMsilane.

- Vinylsilane synthesis. Organic Chemistry Portal.

- This compound: A Comprehensive Guide to Its Properties and Applications. Medium.

- Recent Developments in the Chemistry of Vinylsiloxanes. Thieme Chemistry.

- Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. RSC Publishing.

- The Science Behind Strong Bonds: Vinyltriisopropoxysilane in Polymer Applications. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound CAS 18023-33-1 For Sale. Kerton Chemicals.

- This compound: A Key Component in Advanced Materials and Coatings. INNO SPECIALTY CHEMICALS.

- Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. ACS Publications.

- Ecopower this compound (Crosile-173): The Key Additive for Superior Adhesion and Exceptional Durability. Ecopower New Material.

- This compound | CAS#:18023-33-1 | Chemsrc. Chemsrc.com.

- VINYLTRICHLOROSILANE Safety Data Sheet. Gelest, Inc.

- Silane Exposure, Signs and Symptoms and Chemical Properties. University of Arkansas Environmental Health and Safety.

- Safe Handling of Silane. Scribd.

- 1H NMR study of the hydrolysis of vinyltrialkoxysilanes. ResearchGate.

- 13 C NMR spectra of a silane A and b silane V. ResearchGate.

- Synthesis, Characterization and Properties of (Vinyl Triethoxy Silane‐grafted PP)/Silica Nanocomposites. ResearchGate.

- Vinyltrichlorosilane. Haz-Map.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. This compound CAS 18023-33-1 For Sale - Kerton Chemical [kerton-industry.com]

- 5. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]

- 6. VINYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. gelest.com [gelest.com]

- 8. This compound | CAS#:18023-33-1 | Chemsrc [chemsrc.com]

- 9. Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Vinyltrichlorosilane - Hazardous Agents | Haz-Map [haz-map.com]

- 12. zmsilane.com [zmsilane.com]

- 13. safety.charlotte.edu [safety.charlotte.edu]

- 14. enhs.uark.edu [enhs.uark.edu]

Introduction: The Molecular Bridge in Advanced Materials

An In-Depth Technical Guide to the Core Mechanism of Action of Triisopropoxy(vinyl)silane

This compound stands as a cornerstone organosilicon compound, uniquely engineered to function as a molecular bridge between disparate material phases.[1] Its significance in the realms of materials science, particularly in the development of advanced composites, coatings, and adhesives, stems from its dual-reactive nature.[2][3] This guide, prepared from the perspective of a Senior Application Scientist, delineates the fundamental mechanisms that govern its function. We will move beyond simple procedural descriptions to explore the underlying chemical causality, providing researchers, scientists, and drug development professionals with a robust framework for its application and optimization. The core of its action lies in two distinct, yet synergistic, reaction pathways originating from its unique molecular architecture: the hydrolysis and condensation of its triisopropoxy groups and the polymerization of its vinyl group.[1][4]

Section 1: Molecular Profile and Functional Anatomy

To comprehend the mechanism of this compound, one must first appreciate its structure: a central silicon atom bonded to a reactive vinyl group (-CH=CH₂) and three hydrolyzable isopropoxy groups (-OCH(CH₃)₂).[1] This structure is the key to its versatility.

-

The Isopropoxy Groups: These three groups are the anchor points to inorganic substrates. They are labile and susceptible to hydrolysis, a critical first step in forming a durable bond with materials rich in hydroxyl groups, such as glass, metals, and ceramics.[1][5]

-

The Vinyl Group: This functional group is the molecule's link to the organic world. It is capable of participating in free-radical polymerization, allowing it to be covalently integrated into a wide range of polymer matrices.[2][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18023-33-1 | [1] |

| Molecular Formula | C₁₁H₂₄O₃Si | [1] |

| Molecular Weight | 232.40 g/mol | [7] |

| Appearance | Colorless liquid | [2][4] |

| Boiling Point | ~180-210 °C | [1][2][5] |

| Density | ~0.87 - 0.92 g/cm³ | [2][4] |

| Flash Point | ~45-51 °C | [1][5][7] |

| Key Feature | Moisture Sensitive | [7][8] |

Section 2: The Core Mechanism of Action - A Dual Reactivity Model

The efficacy of this compound as a coupling agent is not due to a single reaction, but a sequence of coordinated chemical events. We can deconstruct this into two primary pathways.

Part A: The Silane Reaction Pathway (Interfacial Bonding)

This pathway describes how the molecule anchors itself to an inorganic substrate, creating a robust, chemically bonded interface. This process universally involves a four-step sequence, though these steps can occur concurrently after initiation.[9]

Step 1: Hydrolysis Upon exposure to water, the three isopropoxy groups hydrolyze to form reactive silanol groups (Si-OH) and isopropanol as a byproduct.[1] This is the essential activation step. The rate of hydrolysis is highly dependent on pH, with both acids and bases acting as catalysts.[10][11]

Causality Insight: The choice of catalyst is critical. An acidic medium (pH 3-4.5) is often preferred in surface treatment applications because it promotes rapid hydrolysis while slowing the subsequent condensation reactions.[10] This provides a wider window for the activated silanol monomers to orient themselves and bond to the substrate surface before significant self-polymerization occurs.[11]

Caption: Step 1: Hydrolysis of isopropoxy groups to form reactive silanols.

Step 2: Condensation The newly formed silanol groups are highly reactive and can undergo two forms of condensation:

-

Interfacial Condensation: The silanols form strong, covalent siloxane bonds (Si-O-Substrate) with hydroxyl groups present on the surface of an inorganic substrate.[5][12]

-

Self-Condensation: Silanols can also react with each other to form a stable, cross-linked polysiloxane network (Si-O-Si).[1]

This dual condensation results in a durable, three-dimensional network that is covalently bonded to the substrate surface, creating a seamless transition from the inorganic material.[9]

Caption: Step 2: Competing condensation reactions at the interface.

Experimental Protocol: Surface Modification of Glass Substrates

This protocol provides a self-validating workflow for applying a this compound layer to glass slides.

1. Substrate Preparation (Critical for Success): a. Clean glass slides by sonicating for 15 minutes each in acetone, then ethanol, and finally deionized (DI) water to remove organic contaminants. b. Activate the surface by immersing the slides in a piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 30 minutes. (Extreme Caution: Piranha solution is highly corrosive and reactive). This step generates a high density of surface hydroxyl (-OH) groups. c. Rinse extensively with DI water and dry under a stream of nitrogen. Store in a desiccator.

2. Silane Solution Preparation: a. Prepare a 95% ethanol / 5% water solution (v/v). b. Adjust the pH of this solution to ~4.5 using acetic acid. c. Add this compound to the aqueous ethanol to a final concentration of 2% (v/v) while stirring. d. Allow the solution to hydrolyze for at least 30 minutes before use. The solution should remain clear.

3. Deposition: a. Immerse the cleaned, dry glass slides in the hydrolyzed silane solution for 2-5 minutes. b. Gently agitate the solution to ensure uniform coverage.

4. Curing: a. Remove the slides from the solution and rinse briefly with pure ethanol to remove excess, unbonded silane. b. Cure the slides in an oven at 110°C for 15-20 minutes. This step drives the condensation reaction, forming covalent bonds with the glass surface and cross-linking the siloxane network.[9]

5. Validation (Trustworthiness): a. Contact Angle Goniometry: Measure the water contact angle on an untreated slide and a treated slide. A successful modification will result in a significant increase in hydrophobicity, indicating the presence of the vinyl-functionalized surface. b. FTIR-ATR Spectroscopy: Analyze the surface of the treated slide. Look for the appearance of peaks corresponding to Si-O-Si and Si-O-Si(Substrate) bonds, confirming the condensation process.

Part B: The Vinyl Reaction Pathway (Polymer Integration)

While the silane end of the molecule anchors to the substrate, the vinyl group provides the crucial link to the organic polymer matrix. This is typically achieved through free-radical polymerization.[2]

Mechanism: In the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or under UV irradiation, the double bond of the vinyl group can open and react with other monomers (like acrylates, styrenes) or polymer chains.[1] This allows the silane to be either:

-

Copolymerized: Incorporated directly into the polymer backbone during its synthesis.[6]

-

Grafted: Attached to an existing polymer chain.

This covalent integration ensures that the polymer matrix is chemically bound to the silane coupling agent, which is in turn chemically bound to the inorganic substrate.[5]

Experimental Protocol: Synthesis of a Silane-Modified Acrylic Latex

This protocol describes the incorporation of this compound into an acrylic emulsion polymer.

1. Initial Emulsion Formulation: a. In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, combine DI water, an anionic surfactant (e.g., sodium dodecyl sulfate), and a non-ionic surfactant. b. Purge the system with nitrogen for 30 minutes to remove oxygen.

2. Monomer and Silane Pre-emulsion: a. In a separate beaker, mix the primary acrylic monomers (e.g., methyl methacrylate, butyl acrylate). b. Add 1-5% by weight of this compound to the monomer mixture. c. Add this monomer/silane mixture to a DI water/surfactant solution and emulsify using high-speed stirring to create a stable pre-emulsion.

3. Polymerization: a. Heat the initial reaction vessel to 75-85°C. b. Add a portion of a radical initiator solution (e.g., ammonium persulfate in water). c. Slowly feed the monomer/silane pre-emulsion into the reactor over 2-3 hours. d. After the feed is complete, maintain the temperature for another 1-2 hours to ensure high monomer conversion. e. Cool the resulting latex to room temperature.

4. Validation: a. FTIR Spectroscopy: Compare the spectrum of the dried silane-modified latex with a control latex made without the silane. The presence of Si-O-C and Si-O-Si peaks in the modified latex confirms incorporation. b. Adhesion Testing: Cast films of both the control and modified latex onto glass or metal panels. After curing, perform a cross-hatch adhesion test (e.g., ASTM D3359). The silane-modified latex should exhibit significantly improved adhesion, especially under wet conditions.[3]

Section 3: Synergistic Action - The Complete Molecular Bridge

The true power of this compound lies in the synergy of these two pathways. It creates a robust, covalently bonded interface that can efficiently transfer stress from the flexible organic polymer to the rigid inorganic substrate, dramatically improving the composite's mechanical and chemical properties.[12]

Caption: The complete "Molecular Bridge" mechanism of this compound.

Section 4: Safety and Handling

This compound is a flammable liquid and is sensitive to moisture.[7][8] Proper handling is essential for both safety and experimental success.

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, chemical goggles, and a lab coat.[8][13]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from heat, sparks, and open flames.[7][14]

-

Incompatibilities: Avoid contact with water (except when intentionally hydrolyzing), strong acids, strong oxidizing agents, and metal salts.[8][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7][8]

Conclusion

The mechanism of action of this compound is a sophisticated, multi-step process that leverages its dual chemical functionalities to form a durable, covalent link between inorganic and organic materials. By understanding the distinct yet cooperative pathways of silane hydrolysis/condensation and vinyl polymerization, researchers can effectively harness its capabilities to engineer advanced materials with superior adhesion, durability, and mechanical performance. The key to successful application lies not only in following established protocols but in appreciating the underlying chemical principles that govern the formation of this critical molecular bridge.

References

- INNO SPECIALTY CHEMICALS. (n.d.). This compound: A Key Component in Advanced Materials and Coatings.

- Starshinechemical. (n.d.). This compound.

- Inno Specialty Chemicals. (n.d.). This compound: A Comprehensive Guide to Its Properties and Applications.

- Kerton Chemicals. (n.d.). This compound CAS 18023-33-1 For Sale.

- Gelest, Inc. (2015). SAFETY DATA SHEET: TRIISOPROPYLSILANE, 98%.

- Jessica Chemicals. (n.d.). Vinyltriisopropoxysilane (siloxane Polymer ) CAS NO 18023-33-1.

- Ecopower New Material Co. (2025). Ecopower this compound (Crosile-173): The Key Additive for Superior Adhesion and Exceptional Durability.

- Co-Formula. (n.d.). Vinyltri(Isopropoxy)Silane Supplier | Crosslinking Agent from China.

- ResearchGate. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.

- Google Patents. (2004). WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product.

- PMC. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review.

- Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations.

- Guangzhou ECOPOWER New Material Co.Limited. (n.d.). Surface modifier Vinyl silane.

Sources

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]

- 4. innospk.com [innospk.com]

- 5. This compound CAS 18023-33-1 For Sale - Kerton Chemical [kerton-industry.com]

- 6. chinacouplingagents.com [chinacouplingagents.com]

- 7. This compound | Starshinechemical [starshinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. gelest.com [gelest.com]

- 10. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]

- 11. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vinyltri(Isopropoxy)Silane Supplier | Crosslinking Agent from China [silane-chemical.com]

- 13. gelest.com [gelest.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Hydrolysis of Triisopropoxy(vinyl)silane explained

An In-Depth Technical Guide to the Hydrolysis of Triisopropoxy(vinyl)silane: Mechanisms, Kinetics, and Practical Applications

Executive Summary

This compound stands as a pivotal molecule in materials science, acting as a versatile coupling agent and a precursor for hybrid organic-inorganic materials.[1][2] Its utility is unlocked through the sol-gel process, which is initiated by the hydrolysis of its isopropoxy groups, followed by condensation into a stable polysiloxane network.[3][4] This guide provides a comprehensive exploration of this fundamental transformation. We will dissect the stepwise reaction mechanisms, elucidate the critical factors that govern the reaction kinetics, and present robust analytical protocols for monitoring the process. This document is designed to serve as a foundational resource for researchers, scientists, and drug development professionals leveraging silane chemistry for surface modification, nanoparticle synthesis, and the creation of advanced composite materials.

The Foundational Chemistry of this compound

This compound, (CH₂=CH)Si(OCH(CH₃)₂)₃, is a bifunctional molecule. It possesses a reactive vinyl group, which can participate in organic polymerization reactions, and three hydrolyzable isopropoxy groups. These isopropoxy groups are the gateway to forming an inorganic siloxane backbone.

The overall transformation from a monomeric alkoxysilane to a cross-linked polymer network is a two-stage process:

-

Hydrolysis: The Si-O-C bonds of the isopropoxy groups react with water to form reactive silanol groups (Si-OH) and isopropanol as a byproduct.[1]

-

Condensation: The silanol groups polymerize to form stable siloxane bridges (Si-O-Si), releasing water or alcohol.[5]

This sequence allows for the creation of materials that bridge the gap between inorganic substrates (like glass or metal) and organic polymers, significantly enhancing adhesion and durability.[1][6]

The Core Reaction Pathway: Hydrolysis

The hydrolysis of this compound is a sequential process where the three isopropoxy groups are replaced by hydroxyl groups. This reaction is catalyzed by either an acid or a base, with a minimum reaction rate observed at a neutral pH of approximately 7.[7][8]

Reaction Scheme:

-

Step 1: (CH₂=CH)Si(O-iPr)₃ + H₂O ⇌ (CH₂=CH)Si(O-iPr)₂(OH) + iPrOH

-

Step 2: (CH₂=CH)Si(O-iPr)₂(OH) + H₂O ⇌ (CH₂=CH)Si(O-iPr)(OH)₂ + iPrOH

-

Step 3: (CH₂=CH)Si(O-iPr)(OH)₂ + H₂O ⇌ (CH₂=CH)Si(OH)₃ + iPrOH (Where O-iPr represents the isopropoxy group)

The fully hydrolyzed species, vinylsilanetriol, is highly reactive and typically does not persist in solution for long, readily undergoing condensation.[9]

Catalytic Mechanisms

The choice of catalyst dictates the reaction mechanism and significantly influences the rate of hydrolysis.

-

Acid Catalysis: In an acidic medium, a proton (H⁺) first attacks the oxygen atom of an alkoxy group, making it a better leaving group (isopropanol). A water molecule can then perform a nucleophilic attack on the more electrophilic silicon atom. This mechanism is generally faster than base-catalyzed hydrolysis for most alkoxysilanes.[7][9][10]

-

Base Catalysis: Under basic conditions, a hydroxide ion (OH⁻) directly attacks the electron-deficient silicon atom. This forms a pentacoordinate intermediate which then expels an isopropoxide anion.[10]

Caption: Primary condensation pathways for silanol species.

Critical Factors Governing Reaction Kinetics

The successful application of this compound requires precise control over its hydrolysis and condensation. The causality behind experimental choices is rooted in understanding how various parameters affect the reaction kinetics.

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Field-Proven Insight |

| pH / Catalyst | Slowest at pH 7; catalyzed by acid (pH < 4) and base (pH > 10). [7][8] | Generally slower under acidic conditions and faster under basic conditions. [7][11] | Acid catalysis is preferred for preparing stable silanol solutions for surface treatment, as it maximizes silanol availability before significant oligomerization occurs. [9] |

| Steric Hindrance | The bulky isopropoxy groups result in a slower hydrolysis rate compared to methoxy or ethoxy silanes. [6][9] | Steric bulk also slows condensation, contributing to better storage stability in aqueous systems. [6] | The slower reactivity of this compound provides a wider processing window and enhanced formulation stability, a key advantage in industrial applications. [6] |

| Water/Silane Ratio (Rw) | Higher Rw drives the equilibrium towards complete hydrolysis. [3] | Higher water concentration can favor condensation by increasing the concentration of silanol groups. | A stoichiometric excess of water is typically used to ensure complete hydrolysis, but limiting water can be a strategy to control the extent of oligomerization. |

| Solvent | Co-solvents (e.g., ethanol) are often required to create a homogeneous solution, as the silane is immiscible with water. [8] | The presence of the byproduct (isopropanol) can slow the hydrolysis reaction due to Le Châtelier's principle. [8] | The choice of co-solvent is critical; it must solubilize the silane without interfering with the desired reaction pathway or final application. |

| Temperature | Rate increases with temperature, following standard chemical kinetics. [8] | Rate increases with temperature. | While heating accelerates the reaction, it can also lead to uncontrolled condensation and gelation. Room temperature processing is often preferred for better control. |

Experimental Protocols for Monitoring Hydrolysis

A self-validating system for studying silane hydrolysis relies on robust analytical techniques to track the chemical transformations in real-time. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary tools for this purpose.

Protocol 1: Monitoring by ¹H and ²⁹Si NMR Spectroscopy

NMR is arguably the most powerful technique for obtaining quantitative kinetic data and identifying intermediate species. [10][11][12][13] Methodology:

-

Sample Preparation: In an NMR tube, prepare the reaction mixture by combining the this compound, a deuterated solvent (e.g., D₂O or acetone-d₆), water, and the chosen catalyst. [12]2. Data Acquisition: Immediately place the sample in the NMR spectrometer and acquire spectra at regular time intervals.

-

¹H NMR Analysis: Monitor the disappearance of the isopropoxy proton signals (septet and doublet) and the corresponding appearance of the isopropanol signals. The vinyl group protons can serve as an internal standard.

-

²⁹Si NMR Analysis: This technique directly probes the silicon environment. Track the initial T⁰ signal (zero siloxane bonds) of the parent silane as it shifts and is replaced by T¹ (one siloxane bond), T² (two siloxane bonds), and T³ (three siloxane bonds) signals, representing the progression of condensation. [5]

Protocol 2: In-Situ Monitoring by FTIR Spectroscopy

FTIR, particularly with an Attenuated Total Reflectance (ATR) probe, allows for continuous, in-situ monitoring of the reaction without sampling. [14][15] Methodology:

-

Reaction Setup: Initiate the hydrolysis reaction in a vessel equipped with an ATR-FTIR probe submerged in the solution.

-

Spectral Acquisition: Collect infrared spectra at regular intervals throughout the reaction.

-

Data Analysis: Monitor changes in the intensity of key vibrational bands:

-

Disappearance of Si-O-C: Strong bands around 1100-1000 cm⁻¹ will decrease in intensity. [16] * Formation of Si-OH: A band around 950-960 cm⁻¹ and a broad O-H stretching band around 3400 cm⁻¹ will appear. [14][17] * Formation of Si-O-Si: A broad, strong band characteristic of the siloxane network will grow in the 1130-1000 cm⁻¹ region. [14][16][17]

-

Caption: General workflow for kinetic analysis.

Concluding Remarks for the Practicing Scientist

The hydrolysis of this compound is the critical first step that enables its broad utility as a coupling agent and material precursor. A thorough understanding of the underlying mechanisms and the factors influencing its kinetics is paramount for achieving reproducible and optimized results. The slower hydrolysis rate of the isopropoxy groups compared to smaller alkoxy groups provides a distinct processing advantage, enhancing formulation stability. [6]By carefully controlling parameters such as pH, water concentration, and temperature, and by employing robust analytical techniques like NMR and FTIR for validation, researchers can precisely tailor the hydrolysis and subsequent condensation process to develop advanced materials with superior performance characteristics.

References

- The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling. Semantic Scholar.

- NMR-spectroscopic investigations on the hydrolysis of functional trialkoxysilanes.

- Synthesis of Porous Vinyl-Functionalized Silica Nanoparticles (p-V-SiO2). Bio-protocol.

- The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling. R Discovery.

- Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane.

- The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling. PubMed.

- NMR spectroscopic studies of dimethyldiethoxy silane hydrolysis and polysiloxane conversion. Semantic Scholar.

- The facile synthesis and application of mesoporous silica nanoparticles with a vinyl functional group for plastic recycling. Preprints.org.

- Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction.

- Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. Semantic Scholar.

- A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Form

- Investigation of Siloxane Film Formation on Functionalized Germanium Crystals by Atomic Force Microscopy and FTIR-

- NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Mechanical Engineering.

- Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.

- Ecopower this compound (Crosile-173): The Key Additive for Superior Adhesion and Exceptional Durability.

- This compound | 18023-33-1. Benchchem.

- Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Semantic Scholar.

- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids.

- Kinetics of alkoxysilanes hydrolysis: An empirical approach. OUCI.

- This compound CAS 18023-33-1 For Sale. Kerton Chemicals.

- FT-IR spectrum showing chemical bond structure of the siloxane-gelatin...

- INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORREL

- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymeriz

- What are the factors that affect the hydrolysis reaction rate of silane coupling agents? Co-Formula.

- Hydrolysis and condensation of silanes in aqueous solutions.

- Vibrational spectroscopic studies of vinyltriethoxysilane sol-gel and its co

- Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. OSTI.GOV.

- Hydrolysis, adsorption, and dynamics of silane coupling agents on silica surfaces. Ingenta Connect.

- Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.

- How does a Silane Coupling Agent Work?

- Silanes Sol Gel. Daken Chem.

- Deposition Grade Silanes for Sol-Gel Processes. Sigma-Aldrich.

- Stereoselective synthesis of vinylsilanes via copper-catalyzed silylation of alkenes with silanes. Royal Society of Chemistry.

- Hydrolysis of silanes and surface treatment with the hydrolysis product.

- FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane.

- Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group.

- An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Trimethoxy(propyl)silane. Benchchem.

- Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups.

- Silane Coupling Agents. theNanoHoldings.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS 18023-33-1 For Sale - Kerton Chemical [kerton-industry.com]

- 3. gelest.com [gelest.com]

- 4. dakenchem.com [dakenchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vinyltriisopropoxysilane (Crosile-173) | CAS No:18023-33-1丨polymer Adhesion Supplier- Ecopower [ecopowerchem.com]

- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 8. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 9. gelest.com [gelest.com]

- 10. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. hydrophobe.org [hydrophobe.org]

- 16. gelest.com [gelest.com]

- 17. researchgate.net [researchgate.net]

Triisopropoxy(vinyl)silane: A Comprehensive Technical Guide for Advanced Material Formulation

Foreword: Bridging the Organic-Inorganic Interface

In the realm of advanced materials, the interface between organic polymers and inorganic substrates often represents the weakest link, a critical juncture where performance and durability are won or lost. Silane coupling agents have emerged as indispensable tools for fortifying this interface, creating a molecular bridge that transforms disparate materials into a cohesive, high-performance composite. Among these, Triisopropoxy(vinyl)silane (TIVS) stands out for its unique combination of a reactive vinyl group and hydrolyzable isopropoxy functionalities. This guide provides an in-depth technical exploration of TIVS, from its fundamental chemistry to its practical application in research and development. It is intended for scientists and drug development professionals seeking to leverage the power of silane chemistry to innovate and optimize their material formulations.

Unveiling this compound: Core Chemistry and Properties

This compound, with the chemical formula C₁₁H₂₄O₃Si, is a bifunctional organosilane possessing a vinyl group and three isopropoxy groups attached to a central silicon atom.[1] This dual-functionality is the cornerstone of its utility as a coupling agent.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of TIVS is paramount for its effective application.

| Property | Value | Reference |

| CAS Number | 18023-33-1 | [1] |

| Molecular Weight | 232.39 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | ~210-221.7 °C at 760 mmHg | [1] |

| Density | ~0.860–0.918 g/cm³ at 20°C | [2][3] |

| Refractive Index | ~1.40-1.43 | [3][4] |

| Flash Point | ~45 °C | [1] |

| Solubility | Soluble in alcohols, toluene, acetone, benzene | [4] |

Synthesis of this compound

The industrial synthesis of TIVS is primarily achieved through the reaction of trichlorovinylsilane with isopropanol.[1] This process, known as alcoholysis, involves the stepwise substitution of the chloro groups on the silicon atom with isopropoxy groups.

Reaction Scheme: CH₂=CHSiCl₃ + 3 (CH₃)₂CHOH → CH₂=CHSi[OCH(CH₃)₂]₃ + 3 HCl

Key parameters for a successful synthesis include maintaining a stoichiometric excess of isopropanol to drive the reaction to completion and the use of a tertiary amine, such as triethylamine, to neutralize the hydrochloric acid byproduct, which can catalyze undesirable side reactions.[1] Purification is typically achieved through fractional distillation under reduced pressure.

The Mechanism of Action: A Tale of Two Reactions

The efficacy of TIVS as a coupling agent hinges on a two-stage reaction mechanism: hydrolysis and condensation. This process transforms the monomeric silane into a durable, covalently bonded interfacial layer.

Hydrolysis: The Activation Step

In the presence of water, the isopropoxy groups of TIVS undergo hydrolysis to form reactive silanol groups (Si-OH) and isopropanol as a byproduct.[1][5] This reaction is often catalyzed by acids or bases. The rate of hydrolysis is influenced by pH, with the lowest rate observed around neutral pH.[6][7]

Condensation: Building the Siloxane Network

The newly formed silanol groups are highly reactive and can undergo condensation in two ways:

-

Intermolecular Condensation: Silanols on adjacent silane molecules react to form stable siloxane bonds (Si-O-Si), creating a crosslinked network.[1][5]

-

Surface Reaction: Silanols react with hydroxyl groups present on the surface of an inorganic substrate (e.g., glass, silica, metal oxides) to form covalent M-O-Si bonds (where M is a metal or silicon atom from the substrate).[8][9]

The vinyl group of the TIVS molecule remains available for subsequent reaction with an organic polymer matrix, completing the molecular bridge.

Applications in Research and Drug Development

The unique properties of TIVS make it a versatile tool in various scientific and industrial applications.

Polymer Composites: Enhancing Mechanical Strength